1,3-二异丙基-1,3-二氢-2H-咪唑-2-亚甲基

描述

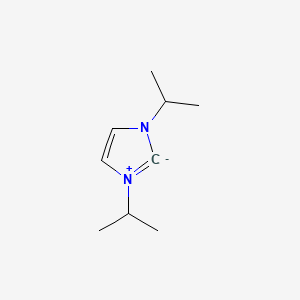

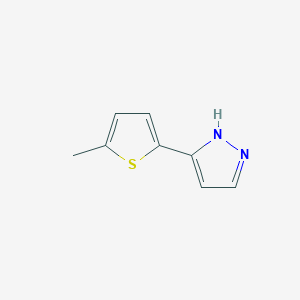

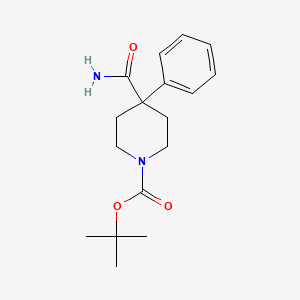

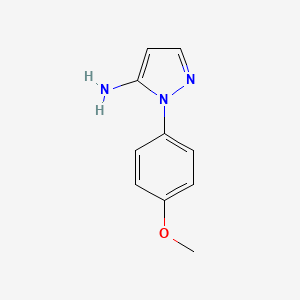

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is a type of N-heterocyclic carbene (NHC) ligand. It is also known as IPr, and it is one of the most important NHC ligands in the field of homogeneous catalysis . The empirical formula is C27H36N2, and its molecular weight is 388.59 .

Synthesis Analysis

The synthesis of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is based on the hash peralkylation concept. This involves the cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . This approach has been demonstrated to be general in ligand design, as shown by the facile synthesis of other ligands that differ in steric properties and N-wingtip arrangement .Molecular Structure Analysis

The molecular structure of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is characterized by its sterically bulky and easily accessible NHC ligands . The structure is designed to optimize steric, electron-donating, and π-accepting properties .Chemical Reactions Analysis

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is used as a ligand for Pd complexes for amination reactions of aryl halides. It is also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling . It has shown broad activity in various cross-coupling reactions in an array of N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings .Physical And Chemical Properties Analysis

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is a solid at room temperature. It has a melting point of 213-217 °C and should be stored at a temperature of -20°C .科学研究应用

聚合物合成

1,3-二异丙基-1,3-二氢-2H-咪唑-2-亚甲基已用于聚合过程中。Raynaud 等人(2010 年)证明了其在 50°C 下引发或催化无金属环开聚合纯净环氧丙烷中的作用,从而生成明确的 alpha,omega-杂双官能化聚(环氧丙烷)低聚物 (Raynaud、Nzahou Ottou、Gnanou 和 Taton,2010 年)。

化学反应和结构

该化合物参与各种化学反应和结构形成。例如,Kuhn 等人(2002 年)探索了它与烷基碘化物的反应,根据所使用的碘化物形成不同的化合物。讨论了这些反应的机理和产物的晶体结构 (Kuhn、Göhner 和 Steimann,2002 年)。此外,Abu-Rayyan 等人(2005 年)报告了它与 TeI4 的反应,形成碳烯加合物,其晶体结构由通过弱 Te·I 相互作用连接的 T 形单体片段组成 (Abu-Rayyan、Piludu、Kuhn 和 Steimann,2005 年)。

聚合催化

Raynaud 等人(2009 年)利用 1,3-二异丙基-1,3-二氢-2H-咪唑-2-亚甲基作为甲基丙烯酸酯和丙烯酸酯单体的团转移聚合 (GTP) 的中性有机催化剂。该过程在室温下进行,并形成具有特定摩尔质量和多分散性的聚甲基丙烯酸酯和聚丙烯酸酯 (Raynaud、Gnanou 和 Taton,2009 年)。

参与环加成反应

Merling 等人(2012 年)研究了 1,3-二异丙基-1,3-二氢-2H-咪唑-2-亚甲基在热 1,3-偶极环加成反应中的作用。他们发现该化合物与炔烃、腈和带有吸电子基团的烯烃反应,形成稳定的 NHC-硼基取代三唑、四唑和三唑烷 (Merling、Lamm、Geib、Lacôte 和 Curran,2012 年)。

催化活性

Tekavec、Arif 和 Louie(2004 年)探索了 1,3-二异丙基-1,3-二氢-2H-咪唑-2-亚甲基在 Ni(0) 催化的 CO2 与二炔环加成反应中的应用。他们发现该化合物在某些条件下提供了高区域选择性,有助于形成吡喃 (Tekavec、Arif 和 Louie,2004 年)。

作用机制

安全和危害

This compound should be handled with care as it can cause serious eye damage and irritation. When inhaled, it may cause respiratory irritation . Adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . It is also recommended to keep away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .

未来方向

Given the tremendous importance of NHC ligands in homogenous catalysis, it is expected that this new class of NHCs will find rapid and widespread application . The development of new ligands based on the hash peralkylation concept, such as IPr#, Np#, and BIAN-IPr#, is expected to provide broad access for academic and industrial researchers for reaction optimization and screening .

属性

IUPAC Name |

1,3-di(propan-2-yl)-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQRBKCPDDIKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C[N+](=[C-]1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane](/img/structure/B3040193.png)